molecular formula C13H8Cl2N2OS B12183405 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12183405
M. Wt: 311.2 g/mol
InChI Key: QJFVGZDCCKNVTB-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thienopyrimidinone class, which is known for its diverse pharmacological properties, including antimicrobial and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzylamine with a thieno[3,2-d]pyrimidine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidinones, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to cell death. The compound’s antitumor activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 2,6-dichlorobenzyl group, which enhances its biological activity. This structural feature distinguishes it from other thienopyrimidinones and contributes to its potent antimicrobial and antitumor properties .

Properties

Molecular Formula

C13H8Cl2N2OS

Molecular Weight

311.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H8Cl2N2OS/c14-9-2-1-3-10(15)8(9)6-17-7-16-11-4-5-19-12(11)13(17)18/h1-5,7H,6H2

InChI Key

QJFVGZDCCKNVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3)Cl

Origin of Product

United States

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